2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

描述

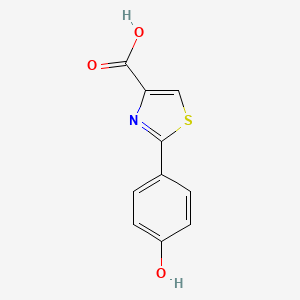

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a hydroxyphenyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Types of Reactions:

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H7NO3S

- Molecular Weight : 221.23 g/mol

- CAS Number : 36705-82-5

The compound features a thiazole ring that enhances its electronic properties, making it a valuable candidate for various chemical reactions and biological interactions.

Medicinal Chemistry

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid has been studied for its potential as a therapeutic agent due to its bioactive properties. Notable applications include:

- Antimicrobial Activity : Derivatives of this compound have shown moderate antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The broth microdilution method has been employed to determine minimum inhibitory concentrations (MIC) .

- Anticancer Properties : Research indicates that the compound may exhibit anticancer effects by interacting with specific molecular targets involved in cell proliferation and apoptosis .

Synthesis of Complex Molecules

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. It serves as a precursor for various derivatives that can be tailored for specific biological activities or material properties .

Material Science

The compound is explored for its potential applications in developing advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance .

Case Study 1: Antimicrobial Activity Assessment

A study focused on synthesizing cobalt(II) complexes using this compound as a ligand. The resulting complexes were tested for antibacterial activity against several strains. The results indicated significant activity against Klebsiella pneumoniae, highlighting the compound's potential in pharmaceutical development .

Case Study 2: Anticancer Research

Another investigation evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity, suggesting their potential as lead compounds in cancer therapy .

作用机制

The mechanism of action of 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, while the thiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

相似化合物的比较

- 3-(4-Hydroxyphenyl)propanoic acid

- 4-Hydroxyphenyllactic acid

- 4-Hydroxyphenylacetic acid

Comparison: 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other hydroxyphenyl derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

生物活性

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (also known as 2-HPTCA) is an organic compound that has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

2-HPTCA features a thiazole ring with a hydroxyphenyl substituent and a carboxylic acid group. The presence of these functional groups is crucial for its biological activity. The thiazole ring contributes to the compound's electronic properties, while the hydroxy group allows for hydrogen bonding with biological macromolecules.

Antimicrobial Properties

Research indicates that 2-HPTCA exhibits significant antimicrobial activity against various pathogenic organisms. Notably, it has shown efficacy against Candida auris, a multidrug-resistant fungal pathogen. The minimum inhibitory concentrations (MICs) for 2-HPTCA against Candida auris ranged from 0.5 to 64 µg/mL, demonstrating its potential as an antifungal agent .

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Candida auris | 0.5 - 64 |

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that 2-HPTCA can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its anticancer efficacy .

The biological activity of 2-HPTCA is largely attributed to its ability to interact with specific molecular targets within cells. The hydroxyphenyl group can form hydrogen bonds with proteins, while the thiazole ring engages in π-π stacking interactions. These interactions can modulate enzyme activities and receptor functions, leading to the observed biological effects .

Study on Antimicrobial Efficacy

A study conducted by researchers at a biotechnology firm evaluated the antimicrobial efficacy of various derivatives of 2-HPTCA against Candida auris. The results highlighted that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could lead to more potent antimicrobial agents .

Cancer Cell Line Study

In another study, 2-HPTCA was tested on breast cancer cell lines (MCF-7). The results indicated that treatment with 2-HPTCA resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. This study emphasizes the potential of 2-HPTCA as a candidate for further development in cancer therapy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally analogous thiazole-carboxylic acids typically involves cyclocondensation of substituted thioamides with α-haloketones or α-ketoacids. For example, 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid is synthesized via a Hantzsch thiazole synthesis, achieving a melting point of 206–207°C and 97% purity under optimized conditions . Key variables include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometry of reactants. Lower yields (<50%) may result from incomplete cyclization or side reactions, necessitating purification via recrystallization (e.g., using ethanol/water mixtures) or chromatography.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm aromatic proton environments (e.g., hydroxyphenyl protons at δ 6.8–7.5 ppm) and thiazole ring protons (δ 7.9–8.3 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. For example, related thiazole derivatives achieve >95% purity when eluted with acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid .

- Mass Spectrometry : Compare experimental molecular ion ([M+H]+) with theoretical values (e.g., C10H7NO3S: 229.02 g/mol).

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?

- Methodological Answer : Systematic substitution of the hydroxyphenyl or thiazole moieties can elucidate SAR. For instance:

- Hydroxyl Group Modification : Replace the 4-hydroxyphenyl group with halogenated or alkylated analogs to study electronic/steric effects on receptor binding .

- Carboxylic Acid Bioisosteres : Substitute the carboxylic acid with esters or amides to modulate solubility and bioavailability. In a study of EP2/EP3 agonists, replacing the acid with a methyl ester reduced potency by 10-fold .

- Reference Data : Compare activity metrics (e.g., EC50) against analogs like 2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid, which showed altered selectivity in receptor binding assays .

Q. How should researchers address contradictions in reported biological activities of thiazole-carboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Compounds with <95% purity (e.g., batch-dependent impurities in commercial samples) can skew activity data . Validate purity via independent HPLC or NMR before testing.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter receptor-ligand interactions. Replicate assays under standardized protocols, as seen in dual EP2/EP3 agonist studies where pH 7.4 buffer yielded consistent EC50 values (~10 nM) .

- Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate activity across studies.

Q. What computational methods are suitable for predicting the binding mode of this compound to target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., prostaglandin E2 receptors). The carboxylic acid group often forms hydrogen bonds with Arg or Lys residues in binding pockets .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-receptor complexes. For example, thiazole derivatives with rigid substituents showed higher binding free energies (−45 kcal/mol) than flexible analogs .

- QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity.

属性

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKMZPAUCUGNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36705-82-5 | |

| Record name | 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。